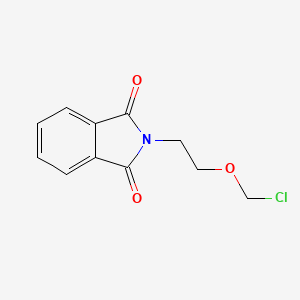

N-(2-chloromethoxyethyl)phthalimide

Descripción

N-(2-Chloroethyl)phthalimide (CAS 6270-06-0) is a halogenated phthalimide derivative with the molecular formula C₁₀H₈ClNO₂ and a molecular weight of 209.63 g/mol . Structurally, it consists of a phthalimide core (a benzene ring fused to two carbonyl groups) substituted with a 2-chloroethyl group (-CH₂CH₂Cl) at the nitrogen atom. This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and agrochemicals. Its reactivity stems from the electrophilic chloroethyl group, which participates in nucleophilic substitution reactions, enabling the formation of carbon-nitrogen or carbon-sulfur bonds .

Propiedades

Fórmula molecular |

C11H10ClNO3 |

|---|---|

Peso molecular |

239.65 g/mol |

Nombre IUPAC |

2-[2-(chloromethoxy)ethyl]isoindole-1,3-dione |

InChI |

InChI=1S/C11H10ClNO3/c12-7-16-6-5-13-10(14)8-3-1-2-4-9(8)11(13)15/h1-4H,5-7H2 |

Clave InChI |

GQJJWENQMWRFAT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Phthalimide derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of N-(2-chloroethyl)phthalimide and structurally/functionally related compounds:

Table 1: Structural and Functional Comparison of Phthalimide Derivatives

Key Findings from Comparative Studies

Reactivity and Stability :

- Halogenated derivatives like N-(2-chloroethyl)phthalimide and N-(2-bromoethyl)phthalimide are widely used in nucleophilic substitutions. The bromoethyl analog exhibits higher reactivity due to bromine’s superior leaving-group ability . However, chloroethyl derivatives may require stabilization (e.g., derivatization to N-ethoxyethyl analogs) to prevent decomposition during analytical procedures .

- N-(Sulfonyloxy)phthalimides demonstrate unique enzyme-inhibiting mechanisms, with second-order inactivation rate constants exceeding 250,000 M⁻¹s⁻¹ for chymotrypsin, outperforming most halogenated analogs .

Biological Activity :

- Bulky substituents like adamantyl (N-(1-adamantyl)phthalimide) enhance bioactivity by improving lipid solubility and target binding. This derivative induces TNF-α production in leukemia cells and inhibits herpes simplex virus replication .

- N-(Cyclohexylthio)phthalimide shows industrial relevance as a vulcanization inhibitor, preventing premature crosslinking in rubber production .

Synthetic Utility :

- N-(2-Bromoethyl)phthalimide is a key precursor in synthesizing pyrimidine derivatives (69–71% yields) , while N-(4-bromobutyl)phthalimide facilitates the preparation of cyclodextrin-based drug carriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.